molecular formula C₈¹³C₂H₁₃¹⁵NO B1155500 N-Ethyl-m-toluamide-15N,13C2

N-Ethyl-m-toluamide-15N,13C2

Cat. No.: B1155500
M. Wt: 166.2
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-m-toluamide-15N,13C2 is a stable isotope-labeled compound serving as a critical internal standard in advanced analytical methods, such as LC-MS/MS, for the precise quantification of insect repellents and their metabolites in complex biological and environmental samples . Its primary research value lies in elucidating the mode of action and metabolic fate of its unlabeled analog, DEET. Scientific investigations into DEET have revealed that its neurotoxic effects in insects are primarily mediated through the octopaminergic system, a key target for inducing neuroexcitation, rather than through significant acetylcholinesterase inhibition . Furthermore, research shows DEET can block sodium and potassium channels in mammalian neurons, which may explain the numbing sensation reported after accidental exposure on human lips or mouth . The use of this isotopically labeled analog allows researchers to conduct detailed pharmacokinetic studies, track environmental distribution, and investigate potential synergistic toxic effects when DEET is used in combination with other insecticides . By providing a definitive mass spectrometric signature, this compound enables highly accurate and sensitive research into the environmental transport, human exposure, and toxicological profile of this widely used repellent.

Properties

Molecular Formula

C₈¹³C₂H₁₃¹⁵NO

Molecular Weight

166.2

Synonyms

N-Ethyl-3-methylbenzamide-15N,13C2

Origin of Product

United States

Synthetic Pathways and Isotopic Enrichment Strategies for N Ethyl M Toluamide 15n,13c2

Precursor Selection and Isotopic Incorporation Techniques for ¹⁵N and ¹³C Atoms

The foundational step in the synthesis of N-Ethyl-m-toluamide-15N,13C2 is the selection of appropriate precursor molecules that are already enriched with the desired isotopes. The choice of precursors is dictated by the desired labeling pattern and the synthetic route to be employed.

For the incorporation of a ¹⁵N atom, a common precursor is ¹⁵N-labeled diethylamine (B46881) . This compound provides the nitrogen atom for the amide functional group in the final product. The ¹⁵N isotope is introduced during the synthesis of diethylamine itself, often starting from a simple ¹⁵N-labeled nitrogen source like ¹⁵N-ammonia or a ¹⁵N-labeled nitrate.

For the incorporation of two ¹³C atoms, the strategy depends on the desired positions of the labels. A common approach for labeling the ethyl group would involve using 1,2-¹³C₂-labeled ethyl iodide or a similar ¹³C₂-labeled ethylating agent. This ensures that both carbon atoms of one of the ethyl groups attached to the nitrogen are ¹³C. Alternatively, if the labeling is desired on the aromatic ring or the carbonyl group, precursors such as ¹³C-labeled m-toluic acid or its derivatives would be necessary. For the specific case of this compound, where the labeling is on the ethyl group, the use of a ¹³C₂-labeled ethyl precursor is the most direct method.

PrecursorIsotope(s)Purpose
¹⁵N-Diethylamine¹⁵NProvides the labeled nitrogen atom for the amide group.
1,2-¹³C₂-Ethyl Iodide¹³CProvides a doubly labeled ethyl group for attachment to the nitrogen atom.
m-Toluic acid(Unlabeled)Provides the m-toluoyl backbone of the molecule.

Multi-Step Chemical Synthesis Methodologies for this compound

The synthesis of this compound typically follows a multi-step pathway analogous to the synthesis of unlabeled DEET. A common and effective method involves the conversion of m-toluic acid into a more reactive derivative, such as an acid chloride, which is then reacted with the isotopically labeled diethylamine. miracosta.edusld.curesearchgate.net

A general synthetic scheme is as follows:

Activation of m-Toluic Acid: m-Toluic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form m-toluoyl chloride. miracosta.edusld.curesearchgate.net This is a crucial step as the acid chloride is much more reactive towards amines than the carboxylic acid itself.

Amidation Reaction: The resulting m-toluoyl chloride is then reacted with ¹⁵N,¹³C₂-diethylamine in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. This reaction forms the amide bond and yields this compound.

Regioselectivity, the control of the position of the isotopic labels, is inherently achieved through the choice of precursors.

Nitrogen Labeling: The use of ¹⁵N-diethylamine ensures that the ¹⁵N label is exclusively located at the nitrogen position of the amide group. The stability of the C-N bond under the reaction conditions prevents any scrambling of the label.

Carbon Labeling: To achieve labeling on the ethyl group, ¹³C₂-labeled ethyl iodide can be used to synthesize the required ¹⁵N,¹³C₂-diethylamine precursor. This ensures that both carbons of one of the ethyl groups are labeled. The specific positions of the ¹³C atoms are determined by the starting labeled material (e.g., [1,2-¹³C₂]ethyl iodide).

Optimizing reaction conditions is critical to maximize the yield and purity of the isotopically labeled product, which is often expensive to produce. musechem.com Key parameters to optimize include:

Reaction Temperature: The amidation reaction is typically carried out at low temperatures to minimize side reactions and prevent degradation of the reactants and products.

Solvent: An inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, is commonly used to dissolve the reactants and facilitate the reaction.

Stoichiometry: Precise control of the stoichiometry of the reactants is important. A slight excess of the acid chloride may be used to ensure complete reaction of the valuable labeled amine.

Base: A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.

ParameterConditionRationale
Temperature0-25°CMinimizes side reactions and degradation.
SolventDichloromethaneInert, good solubility for reactants.
BaseTriethylamineNeutralizes HCl byproduct, drives reaction forward.
Reactant RatioSlight excess of m-toluoyl chlorideEnsures complete conversion of the expensive labeled amine.

Advanced Purification Protocols for High Isotopic and Chemical Purity of this compound

Achieving high isotopic and chemical purity is paramount for the intended applications of this compound. moravek.com After the synthesis, the crude product is subjected to a rigorous purification process.

Extraction: The reaction mixture is typically first washed with an aqueous solution (e.g., dilute HCl, sodium bicarbonate, and brine) to remove unreacted starting materials, the base, and water-soluble byproducts. miracosta.edu

Chromatography: The primary method for purifying the final product is column chromatography. Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is used as the mobile phase. The polarity of the solvent system is optimized to achieve good separation of the desired product from any remaining impurities.

Distillation: In some cases, vacuum distillation can be employed for further purification, especially for larger-scale syntheses.

The purity of the final product is assessed using various analytical techniques to ensure it meets the required standards for both its chemical identity and isotopic enrichment.

Isotopic Enrichment Verification and Purity Assessment Techniques

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining the isotopic enrichment. rsc.org The mass spectrum of the labeled compound will show a molecular ion peak corresponding to the increased mass due to the presence of ¹⁵N and ¹³C isotopes. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for confirming the position of the isotopic labels and assessing the chemical purity. nih.govomicronbio.com

¹³C NMR: In the ¹³C NMR spectrum, the signals corresponding to the labeled carbon atoms will be significantly enhanced. The coupling between adjacent ¹³C nuclei can also be observed, confirming the presence of the ¹³C-¹³C bond in the ethyl group.

¹⁵N NMR: ¹⁵N NMR or ¹H-¹⁵N correlated spectra can be used to confirm the presence and position of the ¹⁵N label.

The combination of these techniques provides a comprehensive analysis of the final product, ensuring that it is of high quality and suitable for its intended use in research. rsc.org

TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Molecular weight confirmation, isotopic enrichment level.
¹³C Nuclear Magnetic Resonance (NMR)Position of ¹³C labels, chemical purity.
¹⁵N Nuclear Magnetic Resonance (NMR)Confirmation of ¹⁵N label.
¹H Nuclear Magnetic Resonance (NMR)Structural confirmation, chemical purity.

Advanced Analytical Methodologies Employing N Ethyl M Toluamide 15n,13c2 As a Stable Isotope Internal Standard

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Conjunction with N-Ethyl-m-toluamide-15N,13C2

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantifying a substance in a sample. The core principle involves adding a known amount of an isotopically enriched standard, such as this compound, to the sample containing the unlabeled analyte of interest (N-Ethyl-m-toluamide). This mixture is then homogenized, processed, and analyzed by mass spectrometry.

The stable isotope internal standard (IS) behaves virtually identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer measures the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. Because a precise amount of the standard was initially added, this measured ratio allows for a highly accurate calculation of the unknown concentration of the native analyte, effectively canceling out procedural errors and matrix-induced variations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for N-Ethyl-m-toluamide Quantification Using Isotopic Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of compounds in complex biological and environmental samples. When coupled with isotope dilution, it provides a robust platform for analyzing N-Ethyl-m-toluamide (DEET). In this methodology, a known quantity of this compound is added to a sample (e.g., urine or plasma) at the beginning of the sample preparation process. nih.govnih.gov

The sample is then typically subjected to extraction, such as solid-phase extraction (SPE), to isolate the analyte and the internal standard from interfering matrix components. cdc.gov The extract is injected into a high-performance liquid chromatography (HPLC) system, where the analyte and internal standard co-elute from the analytical column. nih.govnih.gov The column effluent is directed into the mass spectrometer, which is operated in a selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both the unlabeled DEET and the labeled this compound. The ratio of the peak areas from these transitions is used to calculate the concentration of DEET in the original sample with high accuracy. nih.govnih.gov This approach has been successfully applied to quantify DEET and its metabolites in human urine for biomonitoring studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches with this compound as an Internal Standard

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds like DEET. medwinpublishers.com The use of this compound as an internal standard in GC-MS follows the same principles of isotope dilution. The labeled standard is added to the sample prior to extraction, typically a liquid-liquid extraction or solid-phase extraction. scispace.com

After extraction and concentration, the sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample, and the components are separated on a capillary column based on their boiling points and interactions with the column's stationary phase. scispace.com As with LC, the chemically identical nature of DEET and its labeled standard ensures they exhibit nearly identical chromatographic behavior. Upon elution from the column, the molecules enter the mass spectrometer, where they are ionized and fragmented. The instrument monitors specific ions for both the analyte and the internal standard. researchgate.net The ratio of the responses is then used for quantification, correcting for any variability in injection volume, extraction efficiency, or derivatization yield. nih.gov This method has proven effective for the determination of DEET in various matrices, including human plasma. scispace.comnih.gov

Role of this compound in Method Validation and Quality Control in Analytical Chemistry

Method validation is a critical process in analytical chemistry that demonstrates that a specific method is suitable for its intended purpose. This compound plays a crucial role in the validation of methods for DEET quantification by ensuring the reliability and accuracy of the results. As a stable isotope internal standard, it is the gold standard for mitigating analytical uncertainties.

Assessment of Matrix Effects and Ion Suppression/Enhancement using Isotopic Analogs

Matrix effects are a significant challenge in mass spectrometry, particularly when analyzing samples in complex biological fluids like plasma or urine. nih.gov These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. nih.gov This can result in inaccurate quantification.

This compound is an ideal tool for assessing and compensating for matrix effects. Because it is chemically identical to the native analyte, it co-elutes from the chromatography column at the same time and is therefore subjected to the exact same ion suppression or enhancement effects. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized. This ensures that the calculated concentration is unaffected by these interferences, leading to more accurate and reliable data across different samples and sample types.

Evaluation of Accuracy, Precision, and Limit of Detection/Quantification in Trace Analysis

The use of this compound is instrumental in establishing key validation parameters for an analytical method.

Accuracy refers to the closeness of a measured value to the true value. By correcting for analyte loss during sample preparation and for instrumental drift, the isotope dilution method allows for exceptionally high accuracy. Recovery experiments, where a known amount of analyte is spiked into a blank matrix and analyzed, demonstrate the method's accuracy. researchgate.net

Precision is the degree of agreement among a series of individual measurements. The internal standard corrects for random variations in the analytical process, resulting in high precision, typically expressed as a low relative standard deviation (RSD). nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The enhanced signal-to-noise ratio and reduced variability afforded by the use of an isotopic standard can help in achieving lower, more sensitive detection and quantification limits, which is crucial for trace analysis in exposure and environmental studies. cdc.govnih.gov

The following table summarizes performance characteristics from studies utilizing isotope dilution methods for DEET analysis.

ParameterMatrixMethodValueReference
Accuracy (% Recovery)UrineHPLC-MS/MS90.4 - 104.9% nih.gov
Accuracy (% Recovery)PlasmaLC96.9 - 100.2% researchgate.net
Precision (% RSD)UrineHPLC-MS/MS5.5 - 13.1% nih.gov
Precision (% RSD)PlasmaGC-MS1.3 - 8.0% (Intraday) nih.gov
Limit of Detection (LOD)UrineHPLC-MS/MS0.1 ng/mL nih.gov
Limit of Quantification (LOQ)PlasmaLC15 ng/mL researchgate.net
Limit of Detection (LOD)UrineHPLC-MS/MS0.01 - 0.1 µg/L nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with this compound (Focus on its utility for other analytes/mechanisms)

While this compound is primarily designed as an internal standard for mass spectrometry, its isotopic labels (¹³C and ¹⁵N) open up possibilities for advanced applications in Nuclear Magnetic Resonance (NMR) spectroscopy. NMR spectroscopy is a powerful technique for elucidating molecular structure, dynamics, and interactions.

The presence of the NMR-active nuclei ¹³C and ¹⁵N allows for heteronuclear NMR experiments, which can provide detailed information that is not available from standard proton (¹H) NMR. researchgate.net For instance, if researchers were studying the mechanism by which DEET interacts with an insect's olfactory receptors or other proteins, this compound could be used as a probe.

Techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) could be employed to observe the chemical environment of the labeled nitrogen and carbon atoms specifically. When the labeled DEET binds to a target protein, changes in the chemical shifts of the ¹⁵N or ¹³C signals can be monitored. These changes provide precise information about which parts of the DEET molecule are involved in the binding interaction and can help map the binding site on the protein. This approach is invaluable in drug discovery and molecular biology for understanding ligand-receptor interactions at an atomic level. benthamscience.com

Furthermore, labeled compounds are essential for metabolic studies. If the metabolic fate of DEET in an organism were being investigated, using this compound would allow researchers to trace the pathway of the molecule. By analyzing biological samples with NMR or MS, metabolites containing the ¹⁵N and ¹³C labels can be identified and distinguished from endogenous molecules, providing a clear picture of how the parent compound is transformed in the body.

Isotope-Filtered and Isotope-Edited NMR Experiments in Complex Mixtures

Isotope-filtered and isotope-edited NMR experiments are powerful techniques that leverage the presence of ¹⁵N and ¹³C isotopes to simplify complex spectra and isolate signals from specific molecules. When N-Ethyl-m-toluamide-¹⁵N,¹³C₂ is used as an internal standard in a complex mixture, these methods can selectively observe either the standard or the other components of the mixture, leading to unambiguous signal assignment and quantification.

In a typical scenario, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be employed, which correlates the chemical shifts of protons directly bonded to heteronuclei like ¹⁵N or ¹³C. For N-Ethyl-m-toluamide-¹⁵N,¹³C₂, this would result in specific cross-peaks corresponding to the protons attached to the labeled nitrogen and carbons.

Isotope-Filtering: An isotope-filtered experiment, such as a ¹³C- or ¹⁵N-filtered NOESY (Nuclear Overhauser Effect Spectroscopy), effectively removes signals from protons attached to ¹³C or ¹⁵N. When analyzing a complex biological or environmental sample spiked with N-Ethyl-m-toluamide-¹⁵N,¹³C₂, this technique can be used to generate a spectrum containing only the signals from the unlabeled molecules in the mixture. This is particularly useful for studying the interactions and conformations of endogenous molecules without interference from the internal standard.

Isotope-Editing: Conversely, an isotope-edited experiment selects only for protons attached to the ¹³C or ¹⁵N isotopes. This allows for the exclusive detection of the N-Ethyl-m-toluamide-¹⁵N,¹³C₂ standard, even in the presence of a vast excess of other proton-bearing species. This is highly advantageous for accurately determining the concentration of the standard, as its signals are isolated from the often-congested spectral regions of the matrix.

The choice between filtering and editing depends on the analytical goal. To study the components of the complex mixture, isotope filtering is employed to remove the signals of the internal standard. To precisely quantify the internal standard, isotope editing is the preferred method.

Table 1: Representative ¹H, ¹³C, and ¹⁵N Chemical Shifts for N-Ethyl-m-toluamide-¹⁵N,¹³C₂

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)
Aromatic Protons7.1 - 7.4125 - 140-
Methyl Group (Aromatic)2.3821.5-
Methylene Group (Ethyl)3.3542.0-
Methyl Group (Ethyl)1.1813.0-
Amide Nitrogen--~115**

*Hypothetical shifts for the ¹³C₂ labeled positions. **Represents a typical chemical shift range for amides.

This interactive table provides representative chemical shift data for the labeled compound.

Quantitative NMR (qNMR) Methodologies for Calibration and Standardization

Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the molar concentration of a substance. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. By using a certified internal standard, qNMR can achieve high precision and accuracy without the need for identical reference standards for each analyte.

N-Ethyl-m-toluamide-¹⁵N,¹³C₂ is exceptionally well-suited as an internal standard for qNMR for several reasons:

Unique Spectral Regions: The signals from the labeled ¹³C and ¹⁵N atoms, and their attached protons, can be strategically placed in regions of the spectrum that are free from overlap with analyte signals.

Enhanced Selectivity: Through heteronuclear NMR experiments (e.g., ¹H-¹³C or ¹H-¹⁵N HSQC), only the signals from the isotopically labeled standard are observed, eliminating interference from the sample matrix.

Known Concentration: A precise amount of the labeled internal standard is added to the sample, providing a direct reference for the quantification of other analytes.

The fundamental principle of qNMR relies on the following relationship:

Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (Wₛₜd / Wₓ) * Pₛₜd

Where:

C is the concentration

I is the integral of the NMR signal

N is the number of protons giving rise to the signal

M is the molar mass

W is the weight

P is the purity

The subscripts x and std refer to the analyte and the standard, respectively.

In a ¹H qNMR experiment using N-Ethyl-m-toluamide-¹⁵N,¹³C₂ as an internal standard, a well-resolved proton signal from the standard (e.g., the aromatic methyl protons) is integrated and compared to the integral of a known signal from the analyte of interest.

For more complex mixtures where proton signals overlap, ¹³C qNMR can be employed. With N-Ethyl-m-toluamide-¹⁵N,¹³C₂, the labeled carbon signals will be distinct and can be used for quantification, although this requires longer acquisition times due to the lower natural abundance and gyromagnetic ratio of ¹³C.

Table 2: Research Findings on the Use of N-Ethyl-m-toluamide-¹⁵N,¹³C₂ in qNMR

ParameterFindingSignificance
Linearity (Analyte Concentration vs. Integral Ratio)Excellent linearity (R² > 0.999) observed over a wide concentration range.Demonstrates the robustness and reliability of the labeled standard for quantitative analysis across varying analyte concentrations.
Limit of Quantification (LOQ)Achieved low µg/mL LOQs for target analytes in complex matrices.Highlights the sensitivity of the method, enabling the quantification of low-abundance compounds.
Precision (Relative Standard Deviation)RSD values typically below 2% for repeated measurements.Indicates high reproducibility and precision of the qNMR method using this internal standard.
Selectivity in ¹H-¹³C HSQCThe cross-peak corresponding to the ¹³C-labeled ethyl group was well-resolved from matrix signals.Confirms the utility of heteronuclear correlation experiments for selective and interference-free quantification.

This interactive table summarizes key performance metrics from hypothetical research employing the specified internal standard in qNMR applications.

Applications of N Ethyl M Toluamide 15n,13c2 in Environmental Science Research

Development of Robust Analytical Methods for N-Ethyl-m-toluamide in Environmental Matrices (e.g., water, soil, air)

The accurate detection and quantification of N-Ethyl-m-toluamide in diverse environmental matrices such as water, soil, and air are fundamental to assessing its environmental presence and risk. Robust analytical methods, primarily based on chromatography coupled with mass spectrometry, are essential for this purpose. The use of isotopically labeled internal standards, such as N-Ethyl-m-toluamide-15N,13C2, is the gold standard for achieving the highest levels of accuracy and precision.

This approach, known as the isotope dilution method, involves adding a known amount of the labeled standard to an environmental sample prior to extraction and analysis. Because the labeled standard has nearly identical chemical and physical properties to the unlabeled target analyte, it experiences the same losses during sample preparation and the same response in the analytical instrument. By measuring the ratio of the unlabeled analyte to the labeled standard, analysts can calculate the exact concentration of the native compound in the original sample with high fidelity, correcting for any procedural inconsistencies.

Common analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). nih.govoup.com Sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analyte from the complex sample matrix and improve detection limits. nih.gov The performance of these methods, demonstrated through the analysis of the analogue compound DEET, showcases their suitability for environmental monitoring. ingentaconnect.comresearchgate.net

ParameterTechniqueMatrixLimit of Detection (LOD) / Limit of Quantification (LOQ)RecoveryPrecision (RSD)Reference
Accuracy HPLC-UVPlasmaLOQ: 15 ng/mL96.9–100.2%2.6–11.1% nih.gov
Sensitivity GC-MSPlasmaLOQ: 1 ng/mL>80%Interday: 3% oup.com
Precision HPLC-UVOintment-99.6%0.05% ingentaconnect.com
General HPLC-UVRat Plasma/UrineLOD: 50 ng/mL-- nih.gov

This table presents validated performance metrics for the analysis of the related compound DEET, illustrating the capabilities of methods where this compound would be used as an internal standard.

Tracing Environmental Fate and Transport of N-Ethyl-m-toluamide Using Isotopic Signatures

Isotopically labeled compounds like this compound are invaluable for elucidating the environmental fate and transport pathways of contaminants. By introducing the labeled compound into controlled laboratory or field experiments, researchers can trace its movement and transformation through various environmental compartments without ambiguity.

Biodegradation and Abiotic Transformation Studies of N-Ethyl-m-toluamide in Aquatic and Terrestrial Systems

Understanding how N-Ethyl-m-toluamide degrades in the environment is crucial for predicting its persistence. Degradation can occur through biological processes (biodegradation) mediated by microorganisms or through abiotic processes like photolysis (breakdown by sunlight). nih.gov

In a typical study, this compound would be added to microcosms containing water and sediment or soil samples. Over time, subsamples are analyzed using techniques like LC-MS to track the disappearance of the labeled parent compound and the appearance of labeled degradation products. This positively identifies the transformation products and helps to construct degradation pathways.

Studies on DEET have shown that biodegradation is a key removal process. researchgate.net Fungal metabolism has been shown to produce N-ethyl-m-toluamide (the parent compound of the labeled analyte) through the removal of one of the ethyl groups from DEET. nih.gov Bacterial degradation, on the other hand, can proceed through hydrolysis of the amide bond to form 3-methylbenzoate (B1238549) and diethylamine (B46881). nih.gov These findings provide a roadmap for investigating the specific transformation products of N-Ethyl-m-toluamide.

Parent CompoundProcessIdentified Transformation ProductsReference
N,N-Diethyl-m-toluamide (DEET) Fungal MetabolismN-Ethyl-m-toluamide, N,N-Diethyl-m-toluamide-N-oxide, N-Ethyl-m-toluamide-N-oxide nih.gov
N,N-Diethyl-m-toluamide (DEET) Bacterial Degradation3-Methylbenzoate, Diethylamine nih.gov

This table shows metabolites identified from the degradation of the analogue DEET. The use of labeled N-Ethyl-m-toluamide would confirm its specific degradation pathway.

Assessment of Sorption and Leaching Behavior in Soil Columns

The mobility of a contaminant in the subsurface is governed by its tendency to sorb (stick) to soil and sediment particles. Compounds that sorb strongly are less mobile and less likely to leach into groundwater. Based on its physicochemical properties, DEET is expected to be moderately mobile in the soil column. nih.govresearchgate.net

ParameterDescriptionTypical Value for DEETImplication for Transport
Koc (L/kg) Soil Organic Carbon-Water Partitioning Coefficient~214 - 457Indicates low to moderate sorption potential and a likelihood of leaching in low-organic-carbon soils.

This table provides a typical range for the Koc of DEET, which serves as an estimate for the behavior of the structurally similar N-Ethyl-m-toluamide.

Research on Remediation and Attenuation Mechanisms of N-Ethyl-m-toluamide Contamination (Utilizing Isotopic Tracers)

When contamination occurs, it is essential to develop effective remediation strategies. Research into these strategies, which can range from enhanced bioremediation to advanced chemical oxidation, relies heavily on the use of isotopic tracers. researchgate.net

By spiking a contaminated soil or water sample with this compound, researchers can precisely measure the effectiveness of a given remediation technology. The tracer allows for the accurate determination of degradation rates and pathways, even in the presence of existing background contamination of the unlabeled compound. This helps to optimize remediation conditions and verify the complete destruction of the contaminant rather than just its phase transfer (e.g., from water to air).

Source Apportionment Studies of N-Ethyl-m-toluamide in Environmental Compartments via Compound-Specific Isotope Analysis (CSIA)

Compound-Specific Isotope Analysis (CSIA) is a powerful environmental forensic tool used to identify and apportion sources of contamination. nih.govmdpi.com This technique measures the natural, subtle variations in the stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of a contaminant. These ratios can vary depending on the raw materials and manufacturing processes used, creating a unique isotopic "fingerprint" for a product from a specific source. nih.gov

While CSIA measures the unlabeled contaminant in the environment, the role of the labeled standard, this compound, is crucial. The highly sensitive instruments used for CSIA, such as a gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS), require isotopically labeled standards for calibration and to ensure the accuracy and comparability of the isotope ratio measurements. nih.gov

Potential Source of N-Ethyl-m-toluamideHypothetical δ¹³C Signature (‰)Hypothetical δ¹⁵N Signature (‰)
Manufacturer A -28.5+1.2
Manufacturer B -31.0-0.5
Agricultural Formulation X -29.0+2.5
Wastewater Treatment Plant Effluent -27.8 (enriched due to partial degradation)+4.0 (enriched due to partial degradation)

This table provides a hypothetical example of how different sources of N-Ethyl-m-toluamide could have distinct stable isotope signatures, enabling source apportionment via CSIA.

Applications of N Ethyl M Toluamide 15n,13c2 in Pre Clinical and in Vitro Toxicological and Pharmacological Research

In Vitro Biotransformation and Metabolism Studies of N-Ethyl-m-toluamide Using Isotopic Tracers

The use of isotopic tracers like N-Ethyl-m-toluamide-15N,13C2 is fundamental in understanding the biotransformation of DEET at a cellular and subcellular level. These studies are crucial for identifying potential metabolic pathways and the enzymes responsible for them.

In vitro studies using human, rat, and mouse liver microsomes have been instrumental in mapping the oxidative metabolism of DEET. researchgate.netnih.gov The primary metabolic pathways involve either ring methyl oxidation or N-deethylation. The use of an isotopically labeled version of N-Ethyl-m-toluamide, a primary metabolite of DEET, would allow researchers to specifically study the subsequent metabolic steps and the kinetics of the enzymes involved.

DEET is metabolized by cytochrome P450 (P450) enzymes, leading to the formation of several metabolites. researchgate.netnih.gov The two primary metabolites are N,N-diethyl-m-hydroxymethylbenzamide (a product of ring methyl oxidation) and N-ethyl-m-toluamide (ET) (a product of N-deethylation). researchgate.netnih.gov

Studies with cDNA-expressed P450 enzymes have identified the specific isoforms responsible for these transformations. For instance, CYP2B6 is the principal enzyme involved in the formation of the ring methyl oxidation metabolite, while CYP2C19 shows the greatest activity for the formation of N-ethyl-m-toluamide. researchgate.netnih.gov Other enzymes like CYP1A2, CYP2D6*1, and CYP2E1 also contribute to the metabolism of DEET to its hydroxylated metabolite, whereas CYP3A4, CYP3A5, and CYP2A6 are involved in producing the N-deethylated product. researchgate.netnih.gov

The kinetic parameters of these enzymatic reactions can be determined with high precision using isotopically labeled substrates.

Table 1: Cytochrome P450 Isoforms Involved in the Primary Metabolism of DEET

Metabolic Pathway Primary Metabolite Key Cytochrome P450 Isoforms
Ring Methyl Oxidation N,N-diethyl-m-hydroxymethylbenzamide CYP2B6, CYP1A2, CYP2D6*1, CYP2E1

This table is based on in vitro studies with human liver microsomes and cDNA-expressed P450 enzymes. researchgate.netnih.gov

The stable isotopes in this compound act as a signature that can be unequivocally detected by mass spectrometry. This allows for the confident identification of metabolites, even at very low concentrations, and helps in distinguishing them from endogenous molecules.

Following the initial N-deethylation of DEET to form N-ethyl-m-toluamide, further metabolism can occur. nih.gov These subsequent steps can involve oxidation of the ring methyl group or further dealkylation. nih.gov The use of this compound would enable researchers to precisely track the fate of the N-ethyl group and determine the rates of formation of downstream metabolites.

In studies with phenobarbital-treated rat liver microsomes, a complex network of DEET metabolites has been identified. nih.gov The metabolism of N-ethyl-m-toluamide (one of the primary metabolites of DEET) can lead to the formation of N-ethyl-m-(hydroxymethyl)benzamide through ring methyl group oxidation. nih.gov

Ex Vivo and In Vivo Pre-Clinical Pharmacokinetic and Toxicokinetic Investigations with Isotopic this compound

Isotopically labeled compounds are the gold standard in pre-clinical animal studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a substance.

Studies using [¹⁴C]DEET in rats have provided significant insights into its ADME profile. nih.gov Following oral administration, the majority of the radioactivity is excreted in the urine (85-91%), with a smaller portion in the feces (3-5%). nih.gov After dermal application, a significant portion of the dose is also found in the urine (74-78%). nih.gov

In these studies, DEET was found to be almost completely metabolized, with very little parent compound excreted in the urine. nih.gov The major urinary metabolites identified involved the oxidation of the aromatic methyl group to a carboxylic acid, with one of these metabolites also undergoing N-dealkylation of an ethyl group. nih.gov

The distribution of radioactivity in tissues of rats showed that the highest concentrations were in the liver, kidney, and fat. nih.gov The use of this compound in such studies would allow for a more detailed investigation into the distribution and excretion of this specific metabolite.

Pharmacokinetic studies in animal models such as beagle dogs and cattle have been conducted to determine the exposure and clearance rates of DEET. nih.govnih.gov

In beagle dogs, following intravenous administration, DEET showed extensive extravascular distribution and rapid elimination, with an elimination half-life of 2.56 hours. nih.gov After dermal application, plasma concentrations of DEET peaked at 1-2 hours post-dose. nih.gov

In cattle, dermal application of DEET resulted in rapid and extensive absorption, with peak plasma concentrations observed at 37.5 ± 8.7 minutes. nih.gov

Table 2: Pharmacokinetic Parameters of DEET in Non-Human Animal Models

Animal Model Route of Administration Key Pharmacokinetic Findings Reference
Beagle Dog Intravenous Elimination half-life: 2.56 h; Extensive extravascular distribution and rapid elimination. nih.gov
Beagle Dog Dermal Peak plasma concentrations at 1-2 h post-dose. nih.gov

Mechanistic Studies of Interaction with Biological Systems (Non-Clinical)

While DEET is known for its insect repellent properties, research has also delved into its potential interactions with biological systems, including its neurotoxic effects. nih.gov Although DEET is a poor acetylcholinesterase inhibitor, it has been shown to have direct effects on other neuronal targets. nih.gov

For instance, DEET has been found to induce an increase in calcium fluorescence in Sf21 cells, suggesting an interaction with octopamine (B1677172) receptors. nih.gov Mechanistic studies using isotopically labeled compounds can help to identify the specific binding sites and molecular interactions of DEET and its metabolites with these biological targets. The use of this compound would be particularly valuable in determining whether this specific metabolite contributes to the observed neurological effects and in what capacity.

Theoretical and Computational Considerations in N Ethyl M Toluamide 15n,13c2 Research

Isotope Effects and Their Implications in Analytical Measurements and Mechanistic Interpretations

Isotopic substitution can lead to measurable differences in the physical and chemical properties of a molecule, collectively known as isotope effects. These effects are particularly relevant in the context of analytical measurements and the elucidation of reaction mechanisms.

Kinetic Isotope Effects (KIE) in Biotransformation Reactions

The biotransformation of N-ethyl-m-toluamide, a primary metabolite of DEET, is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov These enzymatic reactions can exhibit kinetic isotope effects (KIEs) when bonds to the isotopically labeled atoms are cleaved in the rate-determining step of the reaction. wikipedia.orgnih.gov For N-Ethyl-m-toluamide-15N,13C2, the labeling is on the ethyl group.

A primary KIE would be expected if the C-N bond or a C-H bond on the labeled ethyl group is broken during a rate-limiting metabolic step. wikipedia.org For instance, if N-deethylation were to occur via cleavage of the 13C-15N bond, a primary KIE would be observed. The magnitude of the KIE, expressed as the ratio of the reaction rate for the light isotopologue (kL) to the heavy isotopologue (kH), provides insight into the transition state of the reaction. youtube.com

Secondary KIEs may also be observed, where the isotopic substitution is at a position not directly involved in bond breaking but whose chemical environment changes during the reaction. wikipedia.org For example, changes in hybridization at the carbon atoms of the ethyl group during an enzymatic reaction could lead to a secondary KIE.

Table 1: Hypothetical Kinetic Isotope Effects in the Biotransformation of this compound

Metabolic ReactionLabeled PositionType of KIETheoretical kL/kHMechanistic Implication
N-deethylation13C-15NPrimary> 1 (Normal)C-N bond cleavage is part of the rate-determining step.
Hydroxylation of ethyl group13C-HPrimary> 1 (Normal)C-H bond cleavage is part of the rate-determining step.
Oxidation of aromatic ring13C, 15NSecondary≈ 1The labeled ethyl group is not directly involved in the rate-determining step.

This table presents theoretical data for illustrative purposes.

Mass Bias and Fractionation in Isotope Ratio Measurements

In mass spectrometry, mass bias refers to the differential transmission of ions with different mass-to-charge ratios through the instrument, leading to an observed isotope ratio that deviates from the true ratio. canada.carsc.org Isotopic fractionation, a related phenomenon, can occur during sample preparation and analysis, where different isotopologues have slightly different propensities to undergo physical or chemical processes. usra.edu

For this compound, these effects can influence the accuracy of its quantification when used as an internal standard. Heavier isotopologues may be transmitted less efficiently than their lighter counterparts. sci-hub.st Various mathematical models, such as the exponential and power laws, are employed to correct for mass bias. rsc.orgusra.edu The choice of correction model can be critical for achieving high-precision measurements. usra.edu

Table 2: Common Mass Bias Correction Models

ModelEquationDescription
Exponential LawRtrue = Robs * (Mheavy/Mlight)^fAssumes a constant fractionation factor per unit mass difference.
Power LawRtrue = Robs * (1 + αΔM)A linear approximation of the exponential law for small mass differences.
Russell's LawRtrue = Robs * (Mheavy/Mlight)^βAn empirical model often used in thermal ionization mass spectrometry.

Rtrue = true isotope ratio, Robs = observed isotope ratio, M = mass, f, α, β = fractionation factors.

Computational Chemistry and Molecular Modeling for Predicting Isotopic Behavior

Computational methods are powerful tools for predicting the properties and behavior of isotopically labeled compounds, providing insights that can guide experimental design and data interpretation.

Density Functional Theory (DFT) Calculations for Labeled Compound Properties (Relevant to its role as a tracer)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. chemrxiv.orgresearchgate.net For this compound, DFT calculations can be employed to predict how isotopic substitution affects its molecular properties relevant to its function as a tracer. This includes vibrational frequencies, which are fundamental to understanding isotope effects, as well as bond dissociation energies and reaction pathways. chemrxiv.orgresearchgate.net By calculating the vibrational frequencies of both the labeled and unlabeled compound, it is possible to theoretically predict the magnitude of KIEs for proposed metabolic reactions. youtube.com

Simulation of Isotopic Abundance and Fragmentation Pathways in Mass Spectrometry

The fragmentation of molecules in a mass spectrometer is not random and can be predicted to some extent. youtube.com For this compound, computational tools can simulate its mass spectrum, including the expected isotopic distribution and fragmentation patterns. stanford.eduneurips.cc The introduction of 15N and 13C isotopes will result in a predictable shift in the mass-to-charge ratio of the molecular ion and any fragments containing these labels.

Simulations can help in identifying diagnostic fragment ions for use in quantitative analysis, such as in selected reaction monitoring (SRM) mass spectrometry. Quantum chemistry-based molecular dynamics simulations can even be used to elucidate complex fragmentation pathways. nih.gov The mass spectrum of unlabeled N-ethyl-m-toluamide shows characteristic fragments that can be used as a basis for predicting the spectrum of the labeled analogue. massbank.eu

Table 3: Predicted Mass Shifts for Major Fragments of this compound

Fragment StructureUnlabeled m/zLabeled m/zMass Shift (Da)
[M+H]+164.107167.110+3
[M-C2H4+H]+136.076137.079+1
[C7H7CO]+105.034105.0340
[C2H5NH2]+46.06549.068+3

Based on the fragmentation of N-ethyl-m-toluamide and theoretical shifts for 15N and two 13C atoms.

Chemometric and Statistical Approaches for Data Analysis in Studies Utilizing Isotopic Standards

The large and complex datasets generated in modern analytical studies, particularly in metabolomics where isotopic tracers are heavily used, necessitate the use of sophisticated data analysis techniques. researchgate.netrsc.org Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data.

When this compound is used as an internal standard, statistical methods are employed to construct calibration curves and determine the concentration of the unlabeled analyte in a sample. Linear regression is the most common approach. Furthermore, multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze complex datasets and identify relationships between variables. researchgate.net In stable isotope-assisted metabolomics, specialized algorithms are needed to correct for natural isotope abundances and deconvolute overlapping isotopic peaks. rsc.orgnih.gov

Future Directions and Emerging Research Avenues for N Ethyl M Toluamide 15n,13c2

Innovations in Cost-Effective and Scalable Synthesis of Highly Enriched N-Ethyl-m-toluamide-15N,13C2

The broader accessibility of this compound for research is intrinsically linked to the development of more efficient and economical synthesis methods. Current multi-step syntheses, while effective, can be resource-intensive. Future research will likely focus on novel synthetic pathways that improve yield, reduce cost, and increase isotopic enrichment.

One promising area of innovation lies in the utilization of advanced catalytic systems. For instance, the development of chemoselective catalysts could streamline the introduction of the 13C-labeled ethyl group and the 15N-labeled amide functionality. Research into one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor, could also significantly reduce production time and costs. researchgate.net

Another avenue of exploration is the use of biosynthetic pathways. Genetically engineered microorganisms could potentially be harnessed to produce isotopically labeled precursors, which can then be converted to the final product. This bio-catalytic approach could offer a more sustainable and cost-effective alternative to traditional chemical synthesis.

Synthesis Method Potential Advantages Key Research Focus
Advanced CatalysisHigher yields, improved selectivity, reduced wasteDevelopment of novel catalysts, optimization of reaction conditions
One-Pot SynthesisReduced reaction time, lower operational costs, increased efficiencyDesigning multi-step reactions in a single vessel, minimizing intermediate purification
Biosynthetic PathwaysSustainable production, use of renewable resources, potentially lower costEngineering of microbial strains, optimization of fermentation processes

Integration with Novel High-Throughput Analytical Platforms and Miniaturized Systems

The demand for rapid and sensitive detection of environmental contaminants is driving the development of high-throughput analytical platforms. The integration of this compound with these advanced systems is a key future direction. Its use as an internal standard is crucial for ensuring data accuracy and precision in automated analytical workflows.

Future research will focus on the application of this compound in conjunction with techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov These technologies offer faster analysis times and improved separation efficiency, allowing for the processing of a larger number of samples.

Furthermore, the development of miniaturized analytical systems, or "lab-on-a-chip" devices, presents an exciting frontier. These microfluidic systems require only minute sample volumes and can perform rapid analyses in the field. The incorporation of this compound into analytical protocols for these miniaturized devices will be essential for obtaining reliable quantitative data in real-time environmental monitoring.

Analytical Platform Key Advantages Role of this compound
UHPLC-MS/MSHigh speed, high resolution, high sensitivityEnsures accurate quantification in rapid analyses
SFC-MSAnalysis of thermolabile and non-polar compoundsEnables precise measurement in complex matrices
Miniaturized SystemsPortability, rapid on-site analysis, low sample consumptionProvides reliable internal standardization for field measurements

Expansion into Untapped Research Disciplines and Complex Environmental Systems

While the primary application of this compound has been in environmental monitoring of water systems, its utility can be extended to a broader range of scientific disciplines and more complex environmental matrices.

Future research could explore the use of this labeled compound in metabolomics studies to trace the metabolic fate of N-Ethyl-m-toluamide in various organisms. This could provide valuable insights into the biotransformation pathways and potential bioaccumulation of this DEET metabolite.

Investigating the presence and fate of N-Ethyl-m-toluamide in underexplored environmental compartments, such as soil, sediment, and atmospheric aerosols, is another important research avenue. nih.gov The use of this compound as an internal standard in these complex matrices will be critical for achieving accurate and reliable quantification. Furthermore, its application in food safety analysis, to detect potential contamination of agricultural products through irrigation with reclaimed water, represents a significant area for future investigation.

Research Area Potential Application Significance
MetabolomicsTracing the metabolic fate of N-Ethyl-m-toluamideUnderstanding biotransformation and potential toxicity
Soil and Sediment AnalysisQuantifying the accumulation and degradation in terrestrial and aquatic sedimentsAssessing the long-term environmental impact
Atmospheric MonitoringDetecting the presence and transport in atmospheric particlesEvaluating airborne exposure routes
Food SafetyMonitoring for contamination in agricultural productsEnsuring the safety of the food supply

Development of Standardized Reference Materials and Methodologies for Global Research Collaboration

To ensure the comparability and reliability of research data across different laboratories and geographical regions, the development of certified reference materials (CRMs) and standardized analytical methodologies is paramount.

Future efforts should focus on the production of this compound as a certified reference material with a well-defined purity and isotopic enrichment. This would provide a global benchmark for calibration and quality control in analytical laboratories.

Furthermore, the development and validation of standardized analytical methods for the extraction, separation, and quantification of N-Ethyl-m-toluamide using its isotopically labeled internal standard are crucial. Inter-laboratory comparison studies will be essential to validate these methods and ensure their robustness and reproducibility. The availability of CRMs and standardized methods will foster greater global research collaboration and a more comprehensive understanding of the environmental fate and impact of DEET and its metabolites. sigmaaldrich.com

Initiative Objective Expected Outcome
Certified Reference Material (CRM) DevelopmentTo produce this compound with certified purity and isotopic enrichmentA globally accepted standard for calibration and quality assurance
Standardized Method ValidationTo establish and validate robust and reproducible analytical methodsImproved data comparability and reliability across laboratories
Inter-laboratory StudiesTo assess the performance of standardized methods in different laboratoriesIncreased confidence in analytical results and enhanced global collaboration

Q & A

Basic Research Questions

Q. How can researchers synthesize N-Ethyl-m-toluamide-15N,13C2^{15}\text{N},^{13}\text{C}_2 with high isotopic purity?

  • Methodological Answer : Synthesis involves substituting specific atoms with stable isotopes during precursor preparation. For 15N^{15}\text{N}, ammonia or nitrile precursors labeled with 15N^{15}\text{N} can be used, while 13C^{13}\text{C}-labeled intermediates (e.g., 13C^{13}\text{C}-toluic acid derivatives) are incorporated into the m-toluamide backbone. Purification via reverse-phase HPLC or column chromatography ensures isotopic purity (>95%), validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
  • Key Considerations : Monitor isotopic incorporation efficiency using 13C^{13}\text{C}-NMR and 15N^{15}\text{N}-NMR to confirm labeling positions and exclude isotopic scrambling .

Q. What analytical techniques are essential for characterizing isotopic integrity in N-Ethyl-m-toluamide-15N,13C2^{15}\text{N},^{13}\text{C}_2?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Detects isotopic enrichment by comparing observed vs. theoretical mass-to-charge ratios.
  • Isotopic NMR Spectroscopy : 13C^{13}\text{C}-NMR identifies carbon labeling sites, while 15N^{15}\text{N}-NMR confirms nitrogen substitution.
  • Isotopic Ratio Validation : Use internal standards (e.g., 13C2^{13}\text{C}_2-labeled analogs) to calibrate instruments and minimize quantification errors .
    • Example Workflow :
TechniquePurposeParameters
HRMSConfirm isotopic massResolution ≥ 30,000
13C^{13}\text{C}-NMRVerify carbon labeling125 MHz, DMSO-d6d_6 solvent

Advanced Research Questions

Q. How can N-Ethyl-m-toluamide-15N,13C2^{15}\text{N},^{13}\text{C}_2 be used to study metabolic pathways in pharmacokinetic research?

  • Methodological Answer : The labeled compound tracks absorption, distribution, metabolism, and excretion (ADME) via isotopic tracing. For example:

  • In Vivo Studies : Administer the labeled compound to model organisms and analyze biofluids (plasma, urine) using LC-MS/MS to detect 13C^{13}\text{C}- and 15N^{15}\text{N}-metabolites.
  • Data Interpretation : Compare isotopic enrichment ratios to unlabeled controls to distinguish endogenous vs. exogenous metabolite sources .
    • Challenges : Isotopic dilution effects may occur in high-turnover pathways; use kinetic modeling to correct for dilution .

Q. How do isotopic substitutions (15N,13C2^{15}\text{N},^{13}\text{C}_2) affect the compound’s spectroscopic properties in structural studies?

  • Methodological Answer :

  • NMR Chemical Shifts : 15N^{15}\text{N} labeling simplifies 1H^{1}\text{H}-15N^{15}\text{N} HSQC spectra by reducing signal splitting, while 13C^{13}\text{C} labels enhance sensitivity in heteronuclear correlation experiments (e.g., HMBC).
  • Isotopic Effects on Reactivity : Minor kinetic isotope effects (KIEs) may alter reaction rates in degradation studies. For example, 13C^{13}\text{C}-labeled bonds exhibit slower cleavage in photodegradation assays, requiring adjusted rate calculations .
    • Validation : Compare spectral data with unlabeled analogs and computational simulations (DFT) to confirm isotopic contributions .

Q. How should researchers address contradictions in isotopic tracing data when studying environmental degradation of N-Ethyl-m-toluamide-15N,13C2^{15}\text{N},^{13}\text{C}_2?

  • Methodological Answer :

  • Contradiction Source 1 : Non-uniform isotopic distribution in environmental samples due to microbial metabolism.
  • Resolution : Use 13C^{13}\text{C}-PLFA (phospholipid fatty acid) analysis to identify microbial communities responsible for degradation .
  • Contradiction Source 2 : Background 13C^{13}\text{C}/15N^{15}\text{N} noise in complex matrices.
  • Resolution : Apply isotope ratio mass spectrometry (IRMS) with background subtraction algorithms .
    • Experimental Design : Include triplicate samples and negative controls (unlabeled compound) to statistically validate isotopic signals .

Data Presentation and Reproducibility Guidelines

  • Tables : Include isotopic enrichment percentages, MS/MS fragmentation patterns, and NMR chemical shifts.
  • Figures : Use annotated chromatograms (LC-MS) and NMR spectra to highlight isotopic signatures.
  • Reproducibility : Document synthesis protocols, instrument calibration parameters, and raw data repositories per FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.